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Compound of Interest

Compound Name: Caesium azide

Cat. No.: B8803214

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of caesium
azide (CsNs), a compound of interest in various chemical and materials science research
fields. The information presented herein is compiled from crystallographic studies and is
intended to serve as a detailed resource for researchers and professionals.

Introduction

Caesium azide is an inorganic compound that crystallizes in a well-defined structure at
ambient conditions. Understanding its crystal lattice, atomic arrangement, and bonding
characteristics is fundamental for its application and for further research into its properties. This
guide details the crystallographic parameters, experimental procedures for its structure
determination, and a summary of its key structural features.

Crystal Structure Data

The crystal structure of caesium azide has been determined and refined using single-crystal
X-ray diffraction techniques. The following tables summarize the key quantitative data obtained
from these analyses.

Table 1: Crystallographic Data for Caesium Azide

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b8803214?utm_src=pdf-interest
https://www.benchchem.com/product/b8803214?utm_src=pdf-body
https://www.benchchem.com/product/b8803214?utm_src=pdf-body
https://www.benchchem.com/product/b8803214?utm_src=pdf-body
https://www.benchchem.com/product/b8803214?utm_src=pdf-body
https://www.benchchem.com/product/b8803214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8803214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Value

Chemical Formula CsNs

Crystal System Tetragonal

Space Group [4/mcm

Lattice Parameters a=6.5412 A, ¢ =8.0908 A
Unit Cell Volume 346.2 As

Formula Units per Cell (2) 4

Calculated Density 3.35 g/cm?3

Table 2: Atomic Coordinates and Displacement

Parameters
Wyckoff Ui = U22
Atom i X y z Uss (A?)
Position (A?)
Cs 4a 0 0 Ya 0.033 0.027
N(1) 4d 0 s 0 0.030 0.057
N(2) 8h 0.145 0.645 0 0.052 0.040

Note: The anisotropic displacement factor exponent takes the form: -2m?[hza2U11 + ... +
2hkabUiz2]*

Table 3: Key Bond Distances and Angles

Bond/Angle Distance (A) / Angle (°)
N(1) - N(2) 1.172(5)
N(2) - N(1) - N(2) 180

Experimental Protocols
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The determination of the crystal structure of caesium azide involves a series of precise
experimental steps, from sample preparation to data analysis.

Synthesis and Crystallization of Caesium Azide

Single crystals of caesium azide suitable for X-ray diffraction can be obtained through the
reaction of caesium carbonate with a slight excess of hydrazoic acid in an aqueous solution.
Slow evaporation of the resulting solution yields colorless, needle-shaped crystals.

Reaction: Cs2C0Os3 + 2HN3 —» 2CsNsz + H20 + CO2

Single-Crystal X-ray Diffraction

The core of the crystal structure analysis is single-crystal X-ray diffraction. A suitable single
crystal of caesium azide is mounted on a goniometer head. Due to the air-sensitive nature of
azides, the crystal is typically handled in an inert atmosphere and may be coated in a
protective oil. The data collection is performed at a controlled temperature, often cooled with
liquid nitrogen, to minimize thermal vibrations and potential decomposition.

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is
recorded on a detector as the crystal is rotated. The positions and intensities of the diffracted
beams are collected and processed to determine the unit cell parameters and the symmetry of
the crystal, leading to the assignment of the space group.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. For a relatively simple
structure like caesium azide, direct methods are typically employed to determine the initial
positions of the atoms. The structural model is then refined using a least-squares method,
which minimizes the difference between the observed and calculated structure factors. This
refinement process yields the final atomic coordinates, anisotropic displacement parameters,
and provides the bond lengths and angles with their estimated standard deviations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of
caesium azide.
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Caption: Experimental workflow for caesium azide crystal structure analysis.
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Conclusion

This technical guide has provided a detailed overview of the crystal structure of caesium
azide, including comprehensive crystallographic data and the experimental protocols for its
determination. The tetragonal structure, with the space group I4/mcm, and the precise atomic
positions and bonding parameters offer a solid foundation for researchers working with this
compound. The provided workflow visualization further clarifies the process of crystal structure
analysis.

 To cite this document: BenchChem. [In-depth Technical Guide to the Crystal Structure of
Caesium Azide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8803214#caesium-azide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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